N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

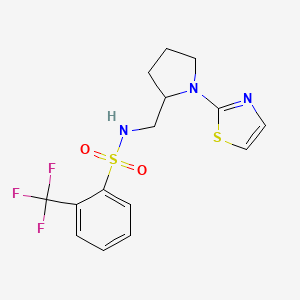

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule characterized by a pyrrolidine-thiazole hybrid scaffold linked to a 2-(trifluoromethyl)benzenesulfonamide moiety. The compound integrates two pharmacophoric elements: a thiazole ring, known for its role in modulating enzyme inhibition and receptor binding, and a trifluoromethyl-substituted benzenesulfonamide group, which enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2S2/c16-15(17,18)12-5-1-2-6-13(12)25(22,23)20-10-11-4-3-8-21(11)14-19-7-9-24-14/h1-2,5-7,9,11,20H,3-4,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLCPKPTRIOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a thiazole moiety linked to a pyrrolidine, with a trifluoromethyl-substituted benzenesulfonamide. The structural formula can be represented as:

This unique structure is believed to contribute to its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which can lead to reduced tumor growth and proliferation.

- Modulation of Cell Signaling Pathways : The thiazole and pyrrolidine components may interact with specific receptors or proteins involved in cell signaling, influencing pathways related to apoptosis and cell cycle regulation.

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, which can protect cells from oxidative stress.

Antitumor Activity

Several studies have explored the antitumor potential of thiazole-containing compounds. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 1.61 ± 1.92 | Induces apoptosis |

| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 | Cell cycle arrest |

The data suggest that structural modifications can significantly enhance cytotoxicity against various cancer types .

Anticonvulsant Activity

The compound's pyrrolidine structure may also confer anticonvulsant properties. Research indicates that certain thiazole derivatives demonstrate significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .

Study on Antitumor Efficacy

A recent study investigated the efficacy of this compound in murine models of colon cancer. The results showed a marked reduction in tumor size and proliferation rates compared to control groups, indicating its potential as an effective antitumor agent.

Neurological Impact Assessment

Another study focused on the neurological effects of similar thiazole derivatives, demonstrating their ability to modulate neurotransmitter levels, which could be beneficial in managing conditions like epilepsy and anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on substituent effects, synthesis, and pharmacological implications.

Structural Analogues with Thiazole and Sulfonamide Moieties

- Pyrrolidine vs. Piperazine Linkers : The pyrrolidine ring in the target compound introduces a five-membered cyclic amine, which may confer distinct conformational rigidity compared to the six-membered piperazine in AMG626. This difference could influence binding kinetics to target proteins .

- Trifluoromethyl Group : The 2-(trifluoromethyl)benzenesulfonamide group is shared with compounds like AMG628 and 11d. This substituent enhances membrane permeability and resistance to oxidative metabolism, a feature critical for in vivo efficacy .

- Sulfonamide vs. Urea Linkers : Unlike urea-based analogues (e.g., 11d), the sulfonamide group in the target compound may improve solubility and hydrogen-bonding interactions with enzymatic active sites .

Pharmacological Implications

- Enzyme Inhibition : The benzenesulfonamide group is a hallmark of cyclooxygenase-2 (COX-2) inhibitors (e.g., compounds). The target compound’s trifluoromethyl substitution may enhance COX-2 selectivity over COX-1, reducing gastrointestinal toxicity .

- Anticancer Potential: Thiazole derivatives in exhibit activity against breast cancer cells. The pyrrolidine-thiazole core in the target compound could similarly interfere with kinase signaling or apoptosis pathways .

- Metabolic Stability: The trifluoromethyl group and sulfonamide linkage likely reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogues .

Research Findings and Data

Physicochemical Properties

- Lipophilicity (LogP) : Estimated LogP ~3.5 (similar to AMG628), driven by the trifluoromethyl group and aromatic rings.

- Solubility : Moderate aqueous solubility due to the polar sulfonamide group, as seen in compounds .

In Silico Predictions

- Target Engagement : Molecular docking suggests strong interactions with COX-2’s hydrophobic pocket via the trifluoromethyl group and hydrogen bonding with the sulfonamide oxygen .

Q & A

Basic: What synthetic methodologies are effective for preparing N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide?

Answer:

The compound can be synthesized via multi-step routes involving:

- Thiazole-pyrrolidine coupling : Reacting pyrrolidine derivatives with thiazole precursors (e.g., 2-aminothiazole) under basic conditions (K₂CO₃ in DMF) to form the thiazole-pyrrolidine core .

- Sulfonamide formation : Introducing the sulfonamide group via reaction of the amine intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in pyridine, which acts as both solvent and base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol) are critical for isolating high-purity crystals .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the thiazole, pyrrolidine, and sulfonamide groups. Aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C) are diagnostic .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and confirms stereochemistry. Centrosymmetrical dimers observed in related thiazole-sulfonamides stabilize crystal packing .

- Elemental analysis : Validates C, H, N, S, and F content (e.g., theoretical vs. experimental %C deviation <0.3%) .

Advanced: How do electronic effects of the trifluoromethyl group influence bioactivity and stability?

Answer:

The CF₃ group:

- Enhances metabolic stability : Its electron-withdrawing nature reduces oxidative metabolism, prolonging half-life in vitro .

- Modulates lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Affects target binding : In sulfonamide derivatives, CF₃ strengthens hydrophobic interactions with enzyme pockets (e.g., PfDHFR in malaria studies) .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., PFOR in anaerobic pathogens). The thiazole ring and sulfonamide oxygen often form hydrogen bonds with active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR modeling : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with inhibitory activity (IC₅₀) to guide structural optimization .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- pH-dependent activity : Thiazole-sulfonamides show variable antimicrobial efficacy at pH 5.5 vs. 7.4 due to protonation of the sulfonamide group .

- Assay conditions : Varying NADPH concentrations in enzyme assays (e.g., PFOR inhibition) alter IC₅₀ values. Standardize protocols using 100 µM NADPH .

- Structural analogs : Replace the pyrrolidine with piperidine to test if ring size impacts activity against resistant strains .

Advanced: What strategies improve regioselectivity in thiazole functionalization?

Answer:

- Directed lithiation : Use LDA at −78°C to selectively deprotonate the thiazole C5 position, followed by electrophilic quenching (e.g., DMF for formylation) .

- Protecting groups : Temporarily block the sulfonamide nitrogen with Boc to prevent side reactions during thiazole alkylation .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 12 h) and minimizes byproducts in SNAr reactions .

Advanced: How to address poor aqueous solubility during formulation?

Answer:

- Salt formation : React the sulfonamide with sodium bicarbonate to generate a water-soluble sodium sulfonate salt .

- Co-solvent systems : Use PEG-400/water (30:70 v/v) or cyclodextrin inclusion complexes to enhance solubility without precipitation .

- Pro-drug approach : Introduce a phosphate ester at the pyrrolidine nitrogen, which hydrolyzes in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.